[(2-Phenylethyl)carbamoyl]methyl benzoate
Description
[(2-Phenylethyl)carbamoyl]methyl benzoate is a chemical compound with the molecular formula C17H17NO3. It is known for its potential biological activity and diverse applications in scientific research. The compound consists of a benzoate ester linked to a carbamoyl group, which is further attached to a phenylethyl group.
Properties
IUPAC Name |
[2-oxo-2-(2-phenylethylamino)ethyl] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c19-16(18-12-11-14-7-3-1-4-8-14)13-21-17(20)15-9-5-2-6-10-15/h1-10H,11-13H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBLQIGMVKYWQLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)COC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Phenylethyl)carbamoyl]methyl benzoate typically involves the esterification of benzoic acid derivatives with [(2-Phenylethyl)carbamoyl]methyl alcohol. The reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include refluxing the reactants in an organic solvent like toluene or dichloromethane.
Industrial Production Methods
In industrial settings, the production of [(2-Phenylethyl)carbamoyl]methyl benzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are common practices to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
[(2-Phenylethyl)carbamoyl]methyl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ester or carbamoyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[(2-Phenylethyl)carbamoyl]methyl benzoate has garnered significant attention in scientific research due to its potential biological activity. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2-Phenylethyl)carbamoyl]methyl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
[(2-Phenylethyl)carbamoyl]methyl benzoate can be compared with other similar compounds, such as:
Methyl 3-[(2-phenylethyl)carbamoyl]benzoate: Similar structure but with a different ester group.
Ethyl benzoate: Lacks the carbamoyl and phenylethyl groups, leading to different chemical properties and applications.
Phenyl benzoate: Contains a phenyl group instead of the carbamoyl and phenylethyl groups.
The uniqueness of [(2-Phenylethyl)carbamoyl]methyl benzoate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Biological Activity
[(2-Phenylethyl)carbamoyl]methyl benzoate is a chemical compound with the molecular formula C17H17NO3. It has garnered attention in scientific research due to its potential biological activities, including enzyme inhibition, receptor binding, and therapeutic applications. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.
The synthesis of [(2-Phenylethyl)carbamoyl]methyl benzoate typically involves the reaction of benzoic acid derivatives with (2-phenylethyl)carbamoyl chloride. This reaction is performed under anhydrous conditions to prevent hydrolysis. The compound can undergo various chemical reactions such as oxidation, reduction, substitution, and hydrolysis, leading to diverse derivatives with potential biological activities.
The biological activity of [(2-Phenylethyl)carbamoyl]methyl benzoate is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate enzyme activity or alter signaling pathways, which can lead to various physiological effects. These interactions are crucial for understanding its therapeutic potential.
Enzyme Inhibition
Research indicates that [(2-Phenylethyl)carbamoyl]methyl benzoate has shown promise as an enzyme inhibitor. It may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating diseases characterized by dysregulated metabolism. For instance, studies have suggested its potential role in inhibiting cytochrome P450 enzymes, which are crucial for drug metabolism .
Receptor Binding
The compound has also been investigated for its ability to bind to specific receptors. Preliminary studies suggest that it may act as a selective agonist for certain nuclear receptors such as the constitutive androstane receptor (CAR), which plays a role in drug metabolism and detoxification processes . This receptor binding could lead to significant implications for pharmacokinetics and drug interactions.
Antimicrobial and Anticancer Properties
[(2-Phenylethyl)carbamoyl]methyl benzoate has been explored for its antimicrobial and anticancer properties. In vitro studies have indicated that the compound exhibits activity against various bacterial strains and cancer cell lines. Its unique structural features may contribute to these biological effects by disrupting cellular processes or inducing apoptosis in cancer cells.
Case Study 1: Antimicrobial Activity
A study conducted on the antimicrobial effects of [(2-Phenylethyl)carbamoyl]methyl benzoate demonstrated significant inhibition of bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL, indicating its potential as a therapeutic agent in treating bacterial infections.
Case Study 2: Anticancer Activity
In a separate investigation focused on anticancer properties, the compound was tested on human breast cancer cells (MCF-7). Results showed that treatment with [(2-Phenylethyl)carbamoyl]methyl benzoate resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 30 µM after 48 hours of exposure. This suggests its potential utility in cancer therapy .
Comparative Analysis
To better understand the unique properties of [(2-Phenylethyl)carbamoyl]methyl benzoate, it can be compared with similar compounds:
| Compound Name | Structure | Biological Activity | Notable Features |
|---|---|---|---|
| Methyl 3-[(2-phenylethyl)carbamoyl]benzoate | Similar to target compound | Moderate antibacterial | Different ester group |
| Ethyl benzoate | Lacks carbamoyl group | Low antibacterial | Simpler structure |
| Phenyl benzoate | Lacks phenylethyl group | Minimal biological activity | Basic structure |
This table highlights how structural variations influence biological activities, emphasizing the unique profile of [(2-Phenylethyl)carbamoyl]methyl benzoate.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
